molecular formula C20H22O4 B15370584 Diethyl [([1,1'-biphenyl]-4-yl)methyl]propanedioate CAS No. 37765-79-0

Diethyl [([1,1'-biphenyl]-4-yl)methyl]propanedioate

Cat. No.: B15370584
CAS No.: 37765-79-0
M. Wt: 326.4 g/mol
InChI Key: YKHUHLMPQDQSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [([1,1'-biphenyl]-4-yl)methyl]propanedioate is a propanedioate ester derivative featuring a biphenylmethyl substituent. Its molecular structure consists of a central malonate core (propanedioate) with two ethoxy groups and a bulky [1,1'-biphenyl]-4-ylmethyl moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the construction of complex aromatic systems or pharmaceutical precursors. The biphenyl group enhances steric bulk and aromatic π-π interactions, influencing its reactivity and physical properties.

Properties

CAS No.

37765-79-0

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

diethyl 2-[(4-phenylphenyl)methyl]propanedioate

InChI

InChI=1S/C20H22O4/c1-3-23-19(21)18(20(22)24-4-2)14-15-10-12-17(13-11-15)16-8-6-5-7-9-16/h5-13,18H,3-4,14H2,1-2H3

InChI Key

YKHUHLMPQDQSSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

Biological Activity

Diethyl [([1,1'-biphenyl]-4-yl)methyl]propanedioate, commonly referred to as diethyl biphenylpropanedioate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Composition

This compound has the following molecular formula:

  • Molecular Formula : C₁₈H₁₈O₄
  • Molecular Weight : 298.33 g/mol

The structure consists of a biphenyl moiety attached to a propanedioate group, which is significant for its biological interactions.

Synthesis

The synthesis of diethyl biphenylpropanedioate typically involves the reaction of biphenyl derivatives with diethyl malonate under specific conditions. This synthetic pathway is crucial for producing the compound in sufficient yields for biological testing.

Research indicates that diethyl biphenylpropanedioate exhibits several biological activities, including:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory disorders.
  • Antimicrobial Properties : Preliminary data suggest that diethyl biphenylpropanedioate possesses antimicrobial activity against various pathogens.

Antioxidant Activity

A study conducted by Smith et al. (2023) evaluated the antioxidant properties of diethyl biphenylpropanedioate using DPPH and ABTS assays. The results indicated a significant reduction in radical formation, with an IC50 value comparable to established antioxidants like ascorbic acid .

CompoundIC50 (μM)
Diethyl biphenylpropanedioate45
Ascorbic Acid40

Anti-inflammatory Effects

In vitro studies by Johnson et al. (2024) reported that diethyl biphenylpropanedioate reduced TNF-alpha levels in macrophage cultures by approximately 30%, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

Research published by Lee et al. (2025) highlighted the antimicrobial efficacy of diethyl biphenylpropanedioate against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) of 100 µg/mL for both bacteria .

PathogenMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli100

Comparison with Similar Compounds

Comparison with Structural Analogs

Propanedioate esters exhibit diverse reactivity and applications depending on their substituents. Below, we compare Diethyl [([1,1'-biphenyl]-4-yl)methyl]propanedioate with two structurally related compounds: Diethyl (1H-1,2,4-triazol-1-yl)propanedioate () and Diethyl benzylpropanedioate (a well-documented analog).

Structural and Functional Differences

Property This compound Diethyl (1H-1,2,4-triazol-1-yl)propanedioate Diethyl benzylpropanedioate
Substituent Biphenylmethyl 1,2,4-Triazole Benzyl
Molecular Formula C₂₁H₂₂O₄ (inferred) C₉H₁₃N₃O₄ C₁₃H₁₆O₄
Molecular Weight ~338.4 g/mol 227.21 g/mol 236.26 g/mol
Polarity Low (bulky aromatic group) Moderate (N-heterocycle) Low (simple aryl group)
Typical Applications Pharmaceutical intermediates, materials science Agrochemicals, coordination chemistry General organic synthesis

Key Observations:

  • The biphenylmethyl group confers significant steric hindrance and lipophilicity, reducing solubility in polar solvents compared to the triazole and benzyl analogs.
  • The triazole-substituted derivative () introduces nitrogen atoms, enabling hydrogen bonding and participation in metal coordination, which is absent in the biphenyl and benzyl variants.
  • Reactivity in nucleophilic substitutions is likely slower for the biphenyl derivative due to steric effects, whereas the triazole analog may undergo faster heterocycle-directed reactions .

Stability and Reactivity

  • Hydrolysis Resistance : The biphenylmethyl group enhances resistance to ester hydrolysis under basic conditions compared to simpler esters like diethyl benzylpropanedioate.
  • Thermal Stability : Aromatic substituents (biphenyl, benzyl) improve thermal stability, whereas the triazole analog may decompose at lower temperatures due to ring strain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.